2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

Catalog No.
S6037145
CAS No.
M.F
C15H17FN2OS
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]but...

Product Name

2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

IUPAC Name

2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

Molecular Formula

C15H17FN2OS

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C15H17FN2OS/c1-3-10(4-2)14(19)18-15-17-13(9-20-15)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,19)

InChI Key

WRWLKPLODWHGTB-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F

The exact mass of the compound 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide is 292.10456251 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound characterized by its thiazole structure, which is known for diverse biological activities. This compound features a butanamide backbone with an ethyl group and a 4-fluorophenyl group attached to a thiazole ring. The presence of the fluorine atom enhances its lipophilicity, potentially improving its interaction with biological targets. Thiazole derivatives are often explored for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making this compound of interest in medicinal chemistry and drug development.

The chemical behavior of 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide can be attributed to its functional groups. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis to form the corresponding carboxylic acid and amine.
  • Reduction: The compound may be reduced to yield secondary amines or alcohols.
  • Substitution Reactions: The thiazole ring can participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom.

These reactions facilitate the exploration of derivatives with enhanced or altered biological activity.

The biological activity of 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has been investigated for various therapeutic potentials. Preliminary studies suggest:

  • Antimicrobial Activity: Similar thiazole derivatives have shown efficacy against bacterial strains, indicating potential antibacterial properties.
  • Anticancer Properties: Compounds with analogous structures have been studied for their ability to inhibit cancer cell proliferation, possibly through mechanisms that involve apoptosis induction or cell cycle arrest.

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems.

The synthesis of 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide typically involves several steps:

  • Formation of Thiazole Ring: A thiazole derivative can be synthesized through the reaction of a suitable thioketone with an appropriate amine under acidic or basic conditions.
  • Amidation: The resultant thiazole can then react with an acyl chloride or anhydride to introduce the butanamide moiety.
  • Ethyl Group Introduction: The ethyl group may be introduced via alkylation reactions involving suitable alkyl halides.

Optimization of reaction conditions (temperature, solvent, and catalysts) is crucial for maximizing yield and purity.

2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Research: Utilized as a building block in organic synthesis to create more complex molecules.
  • Material Science: Investigated for its properties in developing new materials or coatings due to its unique chemical structure.

Interaction studies are essential for understanding how 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide interacts with biological systems. Key areas of focus include:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake: Studies on cellular uptake mechanisms help determine bioavailability and efficacy in vivo.

These studies are critical for evaluating the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide. Notable examples include:

Compound NameStructureBiological Activity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineSimilar thiazole structureAntibacterial activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideContains thiazole ringAntifungal properties
N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamideRelated thiazole derivativeAnticancer potential

Uniqueness

The uniqueness of 2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide lies in its specific combination of functional groups that enhance its biological activity and specificity. The incorporation of both an ethyl group and a fluorinated phenyl moiety allows for improved lipophilicity and potentially greater interaction with biological targets compared to similar compounds. This structural diversity contributes to its potential as a novel therapeutic agent in medicinal chemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

292.10456251 g/mol

Monoisotopic Mass

292.10456251 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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